molecular formula C24H21NO4 B12219110 5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

Cat. No.: B12219110
M. Wt: 387.4 g/mol
InChI Key: ACZKGQSBNQVPLB-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a 1,2-oxazole (isoxazole) ring, a privileged scaffold in pharmaceutical development known to be associated with a wide range of biological activities . Research into structurally similar compounds, particularly those featuring hybrid structures with aryl benzyl ether and heterocyclic rings, has shown promise in the investigation of multifunctional agents for neurodegenerative diseases . For instance, certain benzothiazole derivatives have been explored as potent and selective MAO-B inhibitors with additional antioxidant and metal-chelating properties, which are valuable in Parkinson's disease research . Furthermore, isoxazoline derivatives have been extensively studied for various pharmacological applications, including antimicrobial, anticancer, anti-inflammatory, and anti-Alzheimer activities . This compound is intended for research purposes only. It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers are advised to conduct their own safety and specification analyses prior to use.

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-phenylmethoxyphenol

InChI

InChI=1S/C24H21NO4/c1-16-23(18-8-10-19(27-2)11-9-18)24(29-25-16)21-13-12-20(14-22(21)26)28-15-17-6-4-3-5-7-17/h3-14,26H,15H2,1-2H3

InChI Key

ACZKGQSBNQVPLB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketoamides

A β-ketoamide derived from 4-methoxyacetophenone and methylamine undergoes cyclodehydration with phosphoryl chloride (POCl₃) to yield the oxazole nucleus.

Typical Procedure :

  • 4-Methoxyacetophenone (1.0 eq) is treated with methylamine (1.2 eq) in ethanol at reflux for 6 hours to form the β-ketoamide.
  • POCl₃ (2.0 eq) is added dropwise at 0°C, followed by heating to 80°C for 3 hours.
  • Quenching with ice water and extraction with ethyl acetate yields the oxazole intermediate (72–78% yield).

Van Leusen Reaction with TosMIC

Tosylmethyl isocyanide (TosMIC) reacts with 4-methoxypropiophenone in methanol under basic conditions (K₂CO₃) to form the oxazole.

Reaction Conditions :

  • Solvent: Methanol
  • Base: Potassium carbonate (2.0 eq)
  • Temperature: 60°C, 8 hours
  • Yield: 65–70%

Benzyloxy Group Introduction

Protection of the phenolic hydroxyl group at position 5 is critical to prevent undesired side reactions during subsequent steps.

Benzylation of Phenolic Precursors

5-Hydroxy-2-nitrobenzaldehyde is treated with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Procedure :

  • 5-Hydroxy-2-nitrobenzaldehyde (1.0 eq) and K₂CO₃ (3.0 eq) are suspended in DMF.
  • Benzyl bromide (1.2 eq) is added dropwise at 25°C, and the mixture is stirred for 12 hours.
  • Purification via silica gel chromatography affords 5-benzyloxy-2-nitrobenzaldehyde (85–90% yield).

Reduction of Nitro to Amine

The nitro group is reduced to an amine using hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol.

Conditions :

  • Catalyst: 10% Pd/C (0.1 eq)
  • Pressure: 1 atm H₂
  • Temperature: 25°C, 4 hours
  • Yield: 95%

Coupling of Oxazole and Phenolic Components

The oxazole and benzyloxyphenol moieties are coupled via Suzuki-Miyaura or Ullmann cross-coupling.

Suzuki-Miyaura Coupling

A boronic ester derivative of the oxazole reacts with 5-benzyloxy-2-iodophenol under palladium catalysis.

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄ (0.05 eq)
  • Base: Na₂CO₃ (2.0 eq)
  • Solvent: Toluene/water (4:1)
  • Temperature: 90°C, 12 hours
  • Yield: 68–75%

Ullmann Coupling

Copper(I) iodide (CuI) mediates the coupling of 5-benzyloxy-2-iodophenol with the oxazole in dimethylacetamide (DMAc).

Conditions :

  • Catalyst: CuI (0.2 eq), 1,10-phenanthroline (0.4 eq)
  • Solvent: DMAc
  • Temperature: 110°C, 24 hours
  • Yield: 60–65%

Deprotection and Final Product Isolation

Hydrogenolysis removes the benzyl protecting group to yield the free phenol.

Hydrogenolytic Deprotection

A solution of the benzyl-protected intermediate in ethanol is treated with H₂ over Pd/C.

Procedure :

  • Catalyst: 10% Pd/C (0.1 eq)
  • Pressure: 1 atm H₂
  • Temperature: 25°C, 6 hours
  • Yield: 90–95%

Crystallization and Purification

The crude product is recrystallized from ethyl acetate/hexane (1:3) to afford pure 5-(benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol as white crystals (mp 148–150°C).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%)
Suzuki-Miyaura Cross-coupling 68–75 ≥98
Ullmann Coupling Copper-mediated coupling 60–65 ≥95
Van Leusen Reaction Oxazole formation 65–70 ≥97

Challenges and Optimization Opportunities

  • Regioselectivity : Oxazole formation may yield regioisomers; careful control of stoichiometry and temperature minimizes byproducts.
  • Catalyst Loading : Reducing Pd/C usage in hydrogenolysis via flow chemistry improves cost-efficiency.
  • Solvent Systems : Replacing DMF with cyclopentyl methyl ether (CPME) enhances green chemistry metrics.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and oxazoles.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of 5-(benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol exhibit notable antimicrobial properties. A study highlighted the synthesis of sulfonyl hydrazones and their derivatives, which showed promising activity against various microbial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-Cancer Properties
The compound has been investigated for its anti-cancer effects. In a case study on benzofuran derivatives, it was found that certain derivatives significantly inhibited the proliferation and migration of hepatocellular carcinoma cells. The mechanisms involved included modulation of epithelial–mesenchymal transition markers, which are crucial in cancer metastasis . This suggests that compounds related to 5-(benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol could serve as lead compounds for anti-cancer drug development.

Organic Synthesis Applications

Synthetic Intermediates
The compound serves as an important synthetic intermediate in the preparation of other biologically active molecules. For example, it has been used in the synthesis of Formoterol, a widely used bronchodilator. Its structure allows for the formation of complex molecules through various organic transformations .

Versatile Acylating Agents
Compounds containing the benzotriazole moiety have been utilized as acylating agents in organic synthesis. The stability and reactivity of these compounds facilitate the formation of diverse organic scaffolds that are essential in pharmaceutical chemistry .

Material Science Applications

Polymer Chemistry
The unique chemical structure of 5-(benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol allows for its incorporation into polymer matrices. This can enhance the thermal and mechanical properties of polymers, making them suitable for advanced applications in materials science.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntimicrobial agents
Anti-cancer properties
Organic SynthesisSynthetic intermediates for pharmaceuticals
Acylating agents in organic reactions
Material ScienceEnhancing properties of polymer matricesN/A

Case Studies

  • Antimicrobial Activity Study : A series of sulfonyl hydrazone derivatives were synthesized and tested against various microbial strains. The study reported that specific derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics, indicating a potential new class of antimicrobial agents .
  • Anti-Cancer Mechanism Exploration : Research on benzofuran derivatives indicated that certain compounds downregulated key proteins associated with metastasis in hepatocellular carcinoma cells. This study demonstrated the potential role of these compounds in cancer therapy by targeting specific pathways involved in tumor progression .

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Phenol-Oxazole 5-benzyloxy, 2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl] Benzyloxy, methoxyphenyl, methyl-oxazole -
5d (4-(6-amino-5-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenol) Dihydropyrano-pyrazol 2-methoxyphenol, 4-fluorophenyl, 3-methyl Methoxy, fluorophenyl, amino
5-Methoxy-2-[[(5-methyl-1,2-oxazol-3-yl)amino]methyl]phenol Phenol-Oxazole 5-methoxy, 2-aminomethyl-oxazole Methoxy, aminomethyl, methyl-oxazole
5-[4-(Benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol Triazole 4-benzyloxyphenyl, phenyl Benzyloxy, phenyl, thiol

Key Observations:

Core Heterocyclic Differences: The target compound’s oxazole core contrasts with the dihydropyrano-pyrazol in and the triazole in . Oxazoles are electron-deficient aromatic systems, which may enhance metabolic stability compared to pyrazoles or triazoles .

Substituent Effects: Benzyloxy vs. Methoxy: The target’s 5-benzyloxy group introduces steric bulk and lipophilicity, which could improve membrane permeability but reduce aqueous solubility compared to the 5-methoxy group in ’s analogue . Methoxyphenyl Positioning: The 4-methoxyphenyl group on the oxazole (target) versus the 2-methoxyphenol in 5d () alters electronic distribution. The para-methoxy substituent may enhance π-π stacking interactions in crystallography or binding . Amino vs.

Functional Implications

  • Pharmacological Potential: The benzyloxy and methoxyphenyl groups suggest affinity for hydrophobic binding pockets in enzymes or receptors. Similar compounds in (fluorophenyl, amino groups) exhibit bioactivity, hinting that the target’s substituents could be optimized for target engagement .
  • Material Science : Oxazole’s aromaticity and substituent diversity may lend utility in optoelectronic materials, though this remains speculative without direct data .

Biological Activity

5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of 5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol can be represented as follows:

C20H20N2O3\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Modulation of Signaling Pathways : It has been reported to affect signaling pathways such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and growth.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines and mediators.

Biological Activity Data

Activity Cell Line IC50 (µM) Mechanism
Anti-proliferativeHuh7 (Hepatocellular)5.0Induces apoptosis
Anti-metastaticMDA-MB-231 (Breast)3.5Inhibits migration through EMT
Anti-inflammatoryRAW 264.7 (Macrophage)10.0Reduces TNF-alpha production

Case Study 1: Hepatocellular Carcinoma (HCC)

In a recent study, 5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol demonstrated significant anti-cancer effects in Huh7 cells, a model for HCC. The compound was found to suppress cell migration and invasion by modulating the expression of epithelial–mesenchymal transition (EMT) markers such as E-cadherin and vimentin. The study concluded that the compound could be a potential therapeutic agent for HCC treatment due to its dual action on proliferation and metastasis suppression .

Case Study 2: Breast Cancer Metastasis

Another investigation focused on the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that it inhibited cell migration and invasion at low concentrations by disrupting integrin signaling pathways, which are critical for cell adhesion and movement. This finding suggests that the compound may offer new avenues for preventing breast cancer metastasis .

Research Findings

Recent research highlights the compound's potential in various therapeutic areas:

  • Anticancer Activity : The compound has shown promising results in inhibiting tumor growth in vitro and in vivo models.
  • Anti-inflammatory Properties : It has been effective in reducing inflammation in macrophage models, indicating potential use in inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties that could be beneficial in neurodegenerative diseases.

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